3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C24H28N2O5S. This compound is notable for its complex structure, which includes a benzamide core substituted with ethoxy and methoxy groups, as well as a thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds such as:
3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide core.
4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring but have different substituents on the benzamide core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-6-29-19-13-17(14-20(30-7-2)22(19)31-8-3)23(27)26-24-25-21(15(4)32-24)16-9-11-18(28-5)12-10-16/h9-14H,6-8H2,1-5H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMLQZNMSLIAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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